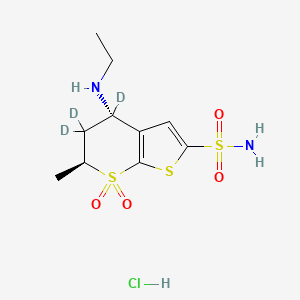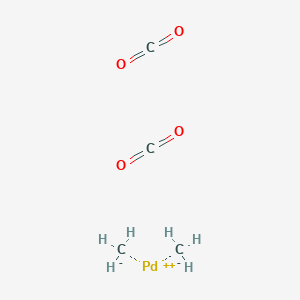
Amelparib (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Amelparib (hydrochloride) involves multiple steps, starting from the appropriate precursors. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized to achieve high purity and activity .
Industrial Production Methods: Industrial production methods for Amelparib (hydrochloride) are designed to ensure scalability, consistency, and cost-effectiveness. These methods typically involve optimizing the reaction conditions, purification processes, and quality control measures to produce the compound at a commercial scale .
Analyse Chemischer Reaktionen
Types of Reactions: Amelparib (hydrochloride) primarily undergoes reactions typical of organic compounds, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions: The common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Amelparib (hydrochloride) has a wide range of scientific research applications, including but not limited to:
Chemistry: Used as a research tool to study the inhibition of PARP-1 and its effects on DNA repair mechanisms.
Biology: Investigated for its neuroprotective properties and potential to reduce neuronal damage in hypoxic conditions.
Medicine: Explored as a therapeutic agent for treating acute ischemic stroke and other neurodegenerative diseases.
Industry: Utilized in the development of new pharmaceuticals targeting PARP-1 inhibition
Wirkmechanismus
Amelparib (hydrochloride) exerts its effects by inhibiting the activity of PARP-1, an enzyme involved in the repair of DNA single-strand breaks. By inhibiting PARP-1, Amelparib (hydrochloride) prevents the repair of DNA damage, leading to the accumulation of DNA breaks and ultimately inducing cell death in rapidly dividing cells. This mechanism is particularly effective in cancer cells with defective DNA repair pathways .
Molecular Targets and Pathways:
PARP-1: The primary molecular target of Amelparib (hydrochloride).
DNA Damage Response Pathway: Inhibition of PARP-1 disrupts this pathway, leading to cell death in cancer cells
Vergleich Mit ähnlichen Verbindungen
Amelparib (hydrochloride) is unique among PARP-1 inhibitors due to its high potency, oral bioavailability, and water solubility. Similar compounds include:
Olaparib: Another PARP-1 inhibitor used in cancer therapy.
Rucaparib: A PARP-1 inhibitor with similar applications in oncology.
Niraparib: Known for its use in treating ovarian cancer
Uniqueness: Amelparib (hydrochloride) stands out due to its potential neuroprotective effects and its application in treating acute ischemic stroke, which is not a common feature among other PARP-1 inhibitors .
Eigenschaften
Molekularformel |
C19H26ClN3O3 |
|---|---|
Molekulargewicht |
379.9 g/mol |
IUPAC-Name |
10-ethoxy-8-(morpholin-4-ylmethyl)-2,3,4,6-tetrahydro-1H-benzo[h][1,6]naphthyridin-5-one;hydrochloride |
InChI |
InChI=1S/C19H25N3O3.ClH/c1-2-25-16-11-13(12-22-6-8-24-9-7-22)10-15-17(16)18-14(19(23)21-15)4-3-5-20-18;/h10-11,20H,2-9,12H2,1H3,(H,21,23);1H |
InChI-Schlüssel |
DQLPYJVLXVEPQE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=CC2=C1C3=C(CCCN3)C(=O)N2)CN4CCOCC4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-[[1-(4-Chlorophenyl)triazol-4-yl]methyl]-5-[(4-methoxyphenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B12386082.png)

![5-[[4-[4-(Dimethylamino)phenyl]phenyl]methylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B12386094.png)



![2-Pyridinecarboxamide, 4-[[6-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]iminomethyl]amino]-3-pyridinyl]oxy]-N-methyl-](/img/structure/B12386121.png)


